1-(2,2,2-trifluoroethyl)-1H-pyrazole
Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a trifluoroethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoroethyl group imparts distinct electronic properties, making it a valuable building block in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethyl hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions. The reaction typically proceeds via cyclization to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more hydrogen atoms on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazoline derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research explores its use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2,2,2-trifluoroethyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
- 1-(2,2,2-Trifluoroethyl)-1H-imidazole
- 1-(2,2,2-Trifluoroethyl)-1H-triazole
- 1-(2,2,2-Trifluoroethyl)-1H-tetrazole
Uniqueness: Compared to these similar compounds, 1-(2,2,2-trifluoroethyl)-1H-pyrazole offers unique reactivity and stability due to the pyrazole ring structure. Its electronic properties, influenced by the trifluoroethyl group, make it particularly valuable in designing molecules with specific biological activities and material properties.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)4-10-3-1-2-9-10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVFNDOHJKATM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053167-24-0 | |
Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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